![molecular formula C14H8BrI B14215649 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene CAS No. 832744-24-8](/img/structure/B14215649.png)
1-Bromo-3-[(3-iodophenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-[(3-iodophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8BrI It is a derivative of benzene, featuring both bromine and iodine atoms attached to the benzene ring through an ethynyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene can be synthesized through a multi-step process involving the coupling of brominated and iodinated benzene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated benzene with an iodinated phenylacetylene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing such compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The ethynyl linkage can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and drive the reaction forward.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), which provide a suitable medium for the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carbonyl-containing compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-[(3-iodophenyl)ethynyl]benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form new products. The molecular targets and pathways involved are determined by the nature of the reactions and the specific conditions used .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-iodobenzene: A closely related compound with similar reactivity and applications.
1-Bromo-4-[(4-iodophenyl)ethynyl]benzene: Another derivative with a different substitution pattern on the benzene ring.
Uniqueness: 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
832744-24-8 |
|---|---|
Molekularformel |
C14H8BrI |
Molekulargewicht |
383.02 g/mol |
IUPAC-Name |
1-bromo-3-[2-(3-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrI/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H |
InChI-Schlüssel |
ZCDCCCQKQWCJEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C#CC2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


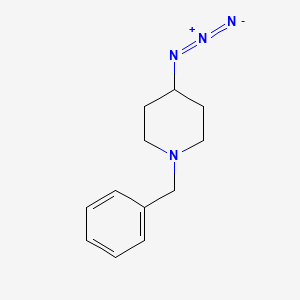

oxophosphanium](/img/structure/B14215597.png)

![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)
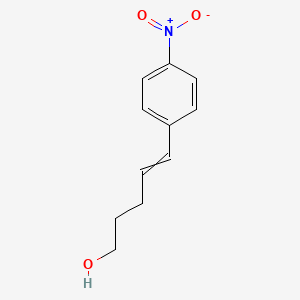
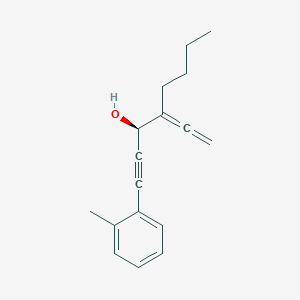
![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
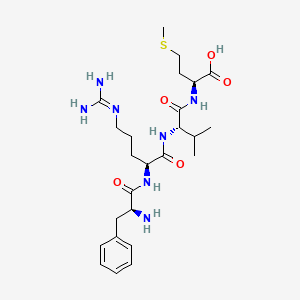
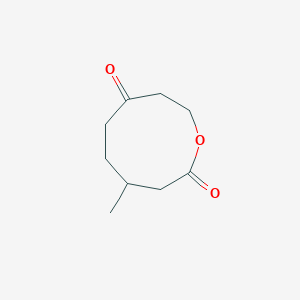
![Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-](/img/structure/B14215647.png)
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
